molecular formula C21H25N3O3 B2597681 N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-4-phenylbutanamide CAS No. 1207049-25-9

N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-4-phenylbutanamide

Cat. No. B2597681
CAS RN: 1207049-25-9
M. Wt: 367.449
InChI Key: YQHKGMLPCDWCKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-4-phenylbutanamide is a useful research compound. Its molecular formula is C21H25N3O3 and its molecular weight is 367.449. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-4-phenylbutanamide and its derivatives are significant for their pharmacological activities, particularly due to their structural relation to the 1,4-dihydropyridine class, which is known for cardiovascular benefits. The synthesis and characterization of such compounds involve complex organic synthesis techniques, aiming to explore their antimicrobial activities among other pharmacological properties. Derivatives of this compound have been synthesized and characterized by spectral data (I.R., N.M.R., Mass), showing promise in antimicrobial activities (D. N. Joshi, 2015).

Antifungal and Antibacterial Activity

Research into the antifungal and antibacterial efficacy of these compounds is a primary area of interest. Compounds synthesized from this compound have shown significant antifungal activity against various pathogens, including Botrytis cinerea and Gibberella zeae, suggesting a potential role in developing new antifungal agents. These findings support the therapeutic potential of these derivatives in combating fungal infections (Xue Si, 2009).

Chemical Transformations and Reactions

The chemical transformations involving these compounds are of interest for their potential in synthesizing new chemical entities with various pharmacological activities. Studies have explored the synthesis of new series of pyridine and fused pyridine derivatives, demonstrating the versatility of these compounds in chemical reactions to produce novel molecules with potential pharmacological applications (S. A. Al-Issa, 2012).

Mechanism of Action

Action Environment

Environmental factors, such as pH, temperature, and co-administered drugs, influence its efficacy and stability. For instance, acidic conditions may alter its solubility, affecting absorption.

Remember, understanding the intricate dance between molecules and receptors helps us appreciate the magic of pharmacology! 🌟 .

properties

IUPAC Name

N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-23-15-17(20(26)24-12-5-6-13-24)14-18(21(23)27)22-19(25)11-7-10-16-8-3-2-4-9-16/h2-4,8-9,14-15H,5-7,10-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHKGMLPCDWCKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)NC(=O)CCCC2=CC=CC=C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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